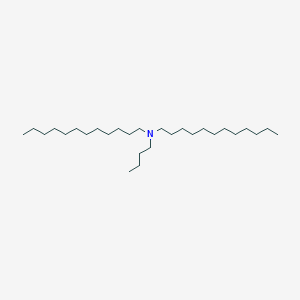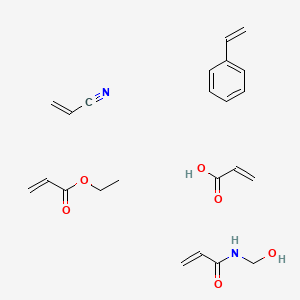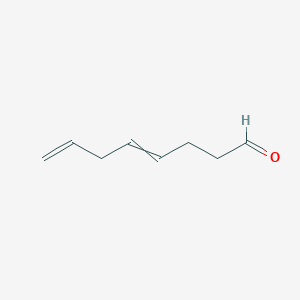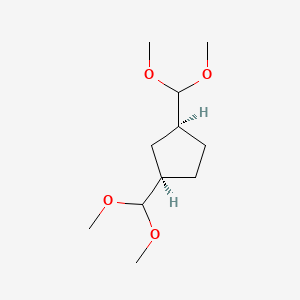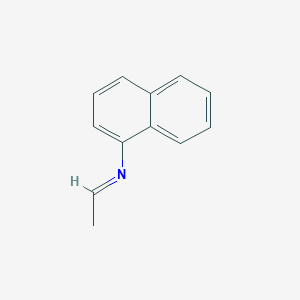
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane is an organic compound with the molecular formula C3H3Cl2F3O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chloromethyl methyl ether with trifluoroethanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of trifluoroethanol is replaced by the chloromethyl group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield 2-amino-2-(chloromethoxy)-1,1,1-trifluoroethane, while elimination reactions can produce trifluoroethylene derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and chloromethyl groups into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of electronegative fluorine and chlorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoropropane
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluorobutane
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoropentane
Uniqueness
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine, fluorine, and oxygen atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in nucleophilic substitution and elimination reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
55999-65-0 |
|---|---|
Fórmula molecular |
C3H3Cl2F3O |
Peso molecular |
182.95 g/mol |
Nombre IUPAC |
2-chloro-2-(chloromethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3H3Cl2F3O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
Clave InChI |
SZWWGKMYUYUHQL-UHFFFAOYSA-N |
SMILES canónico |
C(OC(C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
